2-Cyanopropan-2-yl nitrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40561-27-1 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2-cyanopropan-2-yl nitrate |
InChI |
InChI=1S/C4H6N2O3/c1-4(2,3-5)9-6(7)8/h1-2H3 |
InChI Key |
LUXTZQMMTVEVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)O[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Cyanopropan 2 Yl Nitrate
Direct Nitration Strategies for Tertiary Alcohols and Alkyl Cyanides
Direct nitration involves the introduction of a nitrooxy group (-ONO2) onto a suitable precursor, typically a tertiary alcohol or an alkyl cyanide derivative. These methods often employ strong nitrating agents and require careful control of reaction conditions to achieve the desired product.
The direct nitration of tertiary alcohols, such as the precursor 2-cyanopropan-2-ol, using nitric acid presents several challenges. A primary issue is the propensity for oxidation reactions, which compete with the desired esterification and can lead to the formation of byproducts and decomposition of the starting material. google.commasterorganicchemistry.com The strong oxidizing nature of nitric acid, especially at elevated concentrations and temperatures, can cause cleavage of carbon-carbon bonds and the formation of a complex mixture of products. google.com
To mitigate these challenges, the use of mixed acids, typically a combination of concentrated nitric acid and sulfuric acid, is a common strategy. masterorganicchemistry.comwikipedia.org Sulfuric acid acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitrate (B79036) ester and increasing the concentration of the active nitrating species, the nitronium ion (NO2+). masterorganicchemistry.comvpscience.org
Optimization of the reaction conditions is crucial for maximizing the yield of the tertiary nitrate ester. Key parameters that are often adjusted include:
Temperature: Low temperatures, often between 0°C and 10°C, are essential to suppress side reactions and prevent thermal decomposition of the product. google.com Attempts to nitrate some tertiary alcohols at higher temperatures can lead to vigorous, uncontrolled reactions. google.com
Acid Concentration: High-strength nitric acid is generally preferred to minimize the amount of water in the reaction mixture, which can hydrolyze the product. google.com
Rate of Addition: The slow and controlled addition of the alcohol to the nitrating mixture is critical to manage the exothermic nature of the reaction and prevent localized overheating. google.comgoogle.com
A summary of challenges and optimization strategies is presented in the table below.
| Challenge | Optimization Strategy |
| Oxidation of the tertiary alcohol | Use of mixed acids (e.g., HNO₃/H₂SO₄) to favor nitration over oxidation. |
| Exothermic and potentially runaway reactions | Maintaining low reaction temperatures (e.g., 0-10 °C) and slow, controlled addition of reactants. |
| Hydrolysis of the nitrate ester product | Use of concentrated acids and dehydrating agents like sulfuric acid or acetic anhydride (B1165640). |
| Formation of elimination byproducts (alkenes) | Careful selection of the nitrating system and reaction conditions. |
To circumvent the harsh conditions and oxidative side reactions associated with strong nitric acid systems, various electrophilic nitrating agents have been developed. These reagents often offer milder reaction conditions and greater selectivity for the formation of nitrate esters.
One of the most common alternative nitrating agents is acetyl nitrate , which is typically generated in situ by the reaction of nitric acid with acetic anhydride. vpscience.orgthieme-connect.dekhanacademy.org This reagent is considered a milder nitrating agent and can reduce the extent of undesired secondary reactions. thieme-connect.de The use of acetic anhydride as a co-reagent can also help to control the reaction by scavenging water. google.com The nitration of alcohols with acetyl nitrate has been reported for various substrates, including those sensitive to strong acids. khanacademy.orgchemsynthesis.com
More recently, novel nitrating systems have been developed to further improve the safety and selectivity of the O-nitration of alcohols. One such system involves the use of N,6-dinitrosaccharin in the presence of a Lewis acid catalyst, such as magnesium triflate. researchgate.net This method allows for the mild and selective O-nitration of a broad range of alcohols, including tertiary alcohols, with high functional group tolerance. researchgate.net The reaction proceeds under non-acidic conditions, which is particularly advantageous for substrates that are prone to acid-catalyzed decomposition. researchgate.net
Other electrophilic nitrating agents that have been employed for the synthesis of nitrate esters, although less commonly for tertiary systems, include nitrogen pentoxide (N₂O₅) and nitronium tetrafluoroborate (B81430) (NO₂BF₄). researchgate.net Nitrogen tetroxide has also been used for the nitration of alcohols, particularly nitro-aliphatic alcohols. google.com
The table below summarizes some electrophilic nitrating agents used for the synthesis of nitrate esters.
| Nitrating Agent | Precursors/Generation | Key Features |
| Acetyl Nitrate | Nitric acid and acetic anhydride | Milder than mixed acid, reduces side reactions. vpscience.orgthieme-connect.de |
| N,6-Dinitrosaccharin/Mg(OTf)₂ | N,6-Dinitrosaccharin and a Lewis acid catalyst | Mild, selective, high functional group tolerance, non-acidic conditions. researchgate.net |
| Nitrogen Pentoxide (N₂O₅) | Various methods | Powerful nitrating agent, can be used in non-acidic media. researchgate.net |
| Nitrogen Tetroxide (N₂O₄) | Commercially available | Effective for nitrating certain alcohols, including nitro-alcohols. google.com |
The formation of nitrate esters from alcohols and nitric acid-based systems generally proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺) . masterorganicchemistry.comksu.edu.sa In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to generate the nitronium ion. masterorganicchemistry.com
The alcohol, acting as a nucleophile, then attacks the nitronium ion. For primary and secondary alcohols, this is typically followed by deprotonation to yield the nitrate ester. ksu.edu.sa
However, the mechanism for tertiary alcohols can be more complex. Due to the stability of the corresponding carbocation, an Sɴ1-type mechanism is plausible. In this pathway, the tertiary alcohol is first protonated by the strong acid, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation is then attacked by the nitrate anion (or nitric acid) to form the final product.
Alternatively, under certain conditions, an elimination reaction (E1) can compete with substitution, leading to the formation of alkenes. libretexts.org The thermal decomposition of tertiary nitrate esters has been observed to proceed through an E1 mechanism, yielding nitric acid and the corresponding alkene. This highlights the inherent instability of some tertiary nitrates and the delicate balance between substitution and elimination pathways.
Indirect Synthetic Routes via Functional Group Interconversion
Indirect synthetic routes to 2-cyanopropan-2-yl nitrate involve the construction of the target molecule through a series of reactions that modify a precursor molecule. These methods can offer advantages in terms of avoiding harsh nitrating conditions for the final step or by utilizing more readily available starting materials.
An indirect approach to this compound could conceptually begin with a halogenated precursor, such as 2-chloro-2-methylpropane. The first step would involve the introduction of the cyano group via nucleophilic substitution. The reaction of alkyl halides with alkali metal cyanides, such as sodium or potassium cyanide, is a well-established method for the synthesis of nitriles. libretexts.orglibretexts.org
For tertiary alkyl halides, the reaction with cyanide ions is known to be challenging and typically proceeds through an Sɴ1 mechanism due to the steric hindrance at the tertiary carbon, which disfavors an Sɴ2 attack. chemistrysteps.com The formation of a tertiary carbocation intermediate can lead to competing elimination reactions, resulting in the formation of alkenes as significant byproducts. rajdhanicollege.ac.in The choice of solvent and reaction conditions is critical in influencing the ratio of substitution to elimination products. rajdhanicollege.ac.in While the direct conversion of tertiary alkyl halides to tertiary alkyl cyanides can be low-yielding, specific methods have been developed to improve this transformation, for instance, by using trimethylsilyl (B98337) cyanide in the presence of a Lewis acid. google.com
Once the cyano-containing intermediate, 2-cyanopropan-2-ol, is synthesized, it can then be subjected to nitration as described in the direct nitration strategies (Section 2.1) to yield this compound.
This indirect route focuses on the esterification of the pre-formed tertiary alcohol, 2-cyanopropan-2-ol, to its corresponding nitrate ester. This approach separates the formation of the carbon skeleton and the cyano group from the final nitration step. 2-Cyanopropan-2-ol itself can be synthesized from the reaction of acetone (B3395972) with hydrogen cyanide in a process known as the formation of a cyanohydrin. wikipedia.org
The esterification of an alcohol to a nitrate ester is fundamentally a nitration reaction. wikipedia.org Therefore, the reagents and principles discussed in the direct nitration section (2.1) are applicable here. The reaction involves treating the alcohol with a suitable nitrating agent. wikipedia.orgksu.edu.sa
A variety of nitrating agents can be employed for the esterification of alcohols, with the choice depending on the substrate's sensitivity and the desired reaction conditions. These include:
Mixed acid (HNO₃/H₂SO₄): A powerful and common nitrating system. wikipedia.org
Nitric acid in acetic anhydride: Forms acetyl nitrate in situ, offering a milder alternative. google.com
Nitrogen pentoxide (N₂O₅): A potent nitrating agent that can be used in organic solvents. researchgate.net
Lithium nitrate and trifluoroacetic anhydride: This system generates the reactive mixed anhydride, trifluoroacetyl nitrate, in situ and has been used for the convenient conversion of alcohols to their nitrate esters. researchgate.net
The reaction of a tertiary alcohol like 2-cyanopropan-2-ol with these nitrating agents would proceed via the mechanistic pathways described in section 2.1.3, with careful control of the reaction conditions being paramount to achieving a good yield of this compound and minimizing side reactions.
Reaction Condition Optimization for Enhanced Synthesis Yield and Selectivity
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful control of solvent systems, temperature, and catalytic agents is crucial for maximizing yield and purity.
Role of Solvent Systems in Reaction Efficiency
The choice of solvent plays a significant role in the synthesis and subsequent application of this compound. For its use as a nitrating agent in Friedel-Crafts type reactions, acetonitrile (B52724) has been identified as an effective solvent. publish.csiro.aupublish.csiro.au Acetonitrile is a polar aprotic solvent that can solubilize both the nitrating agent and the aromatic substrate, facilitating the reaction.
In the context of its synthesis, the reaction is often carried out using one of the reactants, acetic anhydride, as the solvent. However, for subsequent applications, the choice of solvent is critical for reaction efficiency. The table below summarizes the impact of different solvent systems on reactions involving this compound.
| Solvent System | Reaction Type | Observation | Reference |
| Acetonitrile | Friedel-Crafts Nitration | Effective for nitration of activated aromatics. | publish.csiro.aupublish.csiro.au |
| Acetic Anhydride | Synthesis | Acts as both reactant and solvent. | sciencemadness.org |
Temperature and Pressure Effects on Formation Kinetics
The formation of this compound is typically conducted under controlled temperature conditions. The nitration of acetone cyanohydrin is an exothermic process, and maintaining a low to moderate temperature is essential to prevent side reactions and decomposition of the product. While specific temperature parameters for the synthesis are not extensively detailed in the provided search results, nitration reactions of this nature are generally carried out at reduced temperatures, often at or below room temperature, to ensure stability and selectivity.
For its application in nitration reactions, such as the Friedel-Crafts type nitration of aromatics, the reaction is typically carried out at room temperature. publish.csiro.au This mild condition is a significant advantage of using this compound as a nitrating agent.
The effect of pressure on the formation kinetics is not a commonly discussed parameter for this synthesis in the available literature, suggesting that the reaction is typically performed at atmospheric pressure.
| Parameter | Condition | Rationale | Reference |
| Temperature (Synthesis) | Reduced Temperature | Control of exothermicity, prevention of side reactions. | General Nitration Principles |
| Temperature (Application) | Room Temperature | Mild reaction conditions for nitration of aromatics. | publish.csiro.au |
| Pressure | Atmospheric | Standard laboratory conditions. | N/A |
Catalyst Systems for Facile Synthesis
While the synthesis of this compound from acetone cyanohydrin is primarily driven by the potent nitrating agent, the use of catalysts is crucial for its subsequent application as a nitrating agent. In the Friedel-Crafts type nitration of activated aromatic systems, boron trifluoride etherate (BF₃·OEt₂) is used in catalytic amounts. publish.csiro.aupublish.csiro.au The Lewis acid catalyst activates the nitrate ester, enhancing its electrophilicity and facilitating the attack by the aromatic ring. This catalytic approach allows for nitration under non-oxidizing conditions. publish.csiro.au
The use of catalytic BF₃·OEt₂ is a more convenient and cost-effective alternative to using stoichiometric amounts of boron trifluoride gas. publish.csiro.au
| Catalyst | Reaction Type | Role of Catalyst | Reference |
| Boron Trifluoride Etherate | Friedel-Crafts Nitration | Lewis acid, activates the nitrate ester. | publish.csiro.aupublish.csiro.au |
Isolation and Purification Methodologies for High Purity Compound
The isolation and purification of this compound are critical steps to obtain a high-purity product. Following the synthesis, the reaction mixture is typically worked up to remove acidic byproducts and unreacted starting materials. A common procedure involves pouring the reaction mixture onto ice, followed by extraction with a suitable organic solvent. acs.org
For obtaining a highly pure compound, vacuum distillation is the method of choice. sciencemadness.org This technique is particularly suitable for separating the desired product from less volatile impurities. It is important to note that this compound is described as being moderately explosive, and appropriate safety precautions must be taken during its distillation and handling. sciencemadness.org
| Purification Method | Description | Key Considerations | Reference |
| Extraction | Separation from aqueous phase and water-soluble impurities. | Choice of a suitable, immiscible organic solvent. | acs.org |
| Vacuum Distillation | Purification based on boiling point differences under reduced pressure. | The compound is moderately explosive; requires careful handling and appropriate safety measures. | sciencemadness.org |
Advanced Chemical Reactivity and Transformation Mechanisms of 2 Cyanopropan 2 Yl Nitrate
Thermal Decomposition and Pyrolysis Pathways
The thermal stability of organic nitrates is a critical aspect of their chemistry, often dictated by the strength of the carbon-oxygen and oxygen-nitrogen bonds within the nitrate (B79036) ester functionality. In the case of 2-cyanopropan-2-yl nitrate, the presence of a tertiary carbon atom and a nitrile group introduces specific electronic and steric factors that influence its decomposition pathways under thermal stress.
The primary initiation step in the thermal decomposition of many alkyl nitrates is the homolytic cleavage of the relatively weak O–NO2 bond. wikipedia.orgchemistrysteps.com This type of bond fission, where the two bonding electrons are distributed equally between the fragments, results in the formation of radical species. wikipedia.org For this compound, the initial and most probable homolytic bond cleavage event involves the scission of the RO–NO₂ bond.
This process requires a significant input of energy, known as the bond dissociation energy, to overcome the energy of the covalent bond. chemistrysteps.com The decomposition is pushed forward by the formation of more stable products and an increase in entropy, particularly if gaseous products like nitrogen dioxide (•NO₂) are formed. wikipedia.org The thermal decomposition of Group 2 nitrates, for example, shows that stability increases down the group as the polarizing power of the cation decreases, highlighting the importance of the cation-anion interaction strength. chemguide.co.uk In an organic nitrate, this translates to the stability of the resulting carbon-centered radical and the nature of the nitrate leaving group.
The process can be represented as: (CH₃)₂C(CN)O–NO₂ → (CH₃)₂C(CN)O• + •NO₂
This initial cleavage yields a 2-cyanopropan-2-oxy radical and a nitrogen dioxide radical. Due to the high stability of the tertiary 2-cyanopropan-2-yl radical, a subsequent rapid β-scission of the C-O bond or a concerted cleavage is highly plausible, leading directly to the formation of the 2-cyanopropan-2-yl radical and a nitrate radical, or acetone (B3395972) and a cyanide radical, though the former is more commonly cited in related systems.
The decomposition of this compound leads to the formation of the 2-cyanopropan-2-yl radical, a species extensively studied due to its generation from the common radical initiator 2,2′-azobis(2-methylpropionitrile) (AIBN). wikipedia.orgrsc.org The decomposition of AIBN, which eliminates nitrogen gas, produces two 2-cyanoprop-2-yl radicals and is a well-understood process. wikipedia.org
Once generated, the 2-cyanopropan-2-yl radical ((CH₃)₂C•(CN)) is a reactive intermediate that can undergo several subsequent reactions. The fate of these radicals is determined by the reaction conditions, such as temperature and the presence of other reactive species. Key pathways include:
Dimerization: Two radicals can combine to form a stable, non-gaseous product, tetramethylsuccinonitrile (B1209541) (TMSN). This is a common termination step in radical reactions where the radical concentration is high. researchgate.net
Disproportionation: One radical can abstract a hydrogen atom from the methyl group of another, leading to the formation of two different stable molecules: 2-methylpropanenitrile (isobutyronitrile) and methacrylonitrile (B127562). researchgate.net
Reaction with Solvents or Substrates: If other molecules with abstractable hydrogen atoms are present, the 2-cyanopropan-2-yl radical can abstract a hydrogen to form 2-methylpropanenitrile and a new radical. wikipedia.org
Reaction with Oxygen: In the presence of oxygen, the 2-cyanopropan-2-yl radical can be trapped to form a 2-cyanopropan-2-yl peroxy radical ((CH₃)₂C(CN)OO•). journals.co.zapharxmonconsulting.com This peroxy radical is relatively unreactive but can disproportionate to form a more reactive 2-cyano-2-propoxy radical ((CH₃)₂C(CN)O•). journals.co.zapharxmonconsulting.com
| Reaction Pathway | Description | Products |
|---|---|---|
| Dimerization | Combination of two 2-cyanopropan-2-yl radicals. | Tetramethylsuccinonitrile (TMSN) |
| Disproportionation | Hydrogen transfer between two radicals. | 2-Methylpropanenitrile and Methacrylonitrile |
| Hydrogen Abstraction | Radical removes a hydrogen atom from another molecule (e.g., solvent). | 2-Methylpropanenitrile |
| Oxygen Addition | Reaction with molecular oxygen. | 2-Cyanopropan-2-yl peroxy radical |
The thermal decomposition of this compound is expected to yield a mixture of products derived from the subsequent reactions of the initially formed radicals. Based on the known chemistry of the 2-cyanopropan-2-yl radical, the primary non-gaseous products are well-characterized. researchgate.net
Pyrolysis of compounds generating 2-cyanopropyl radicals, such as AIBN, results in the formation of tetramethylsuccinonitrile, which is known to be highly toxic. wikipedia.org
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Tetramethylsuccinonitrile (TMSN) | C₈H₁₂N₂ | Dimerization of 2-cyanopropan-2-yl radicals. researchgate.net |
| 2-Methylpropanenitrile (Isobutyronitrile) | C₄H₇N | Disproportionation or hydrogen abstraction by 2-cyanopropan-2-yl radicals. researchgate.net |
| Methacrylonitrile | C₄H₅N | Disproportionation of 2-cyanopropan-2-yl radicals. researchgate.net |
| Acetone | C₃H₆O | Potential byproduct from the decomposition of the 2-cyanopropan-2-oxy radical. thieme-connect.de |
Hydrolytic Stability and Solvolysis Kinetics
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. libretexts.org The hydrolytic stability of this compound is influenced by both the nitrate ester group and the nitrile group, with reaction rates and mechanisms being highly dependent on the pH of the solution.
Under acidic conditions, the hydrolysis of alkyl nitrates can proceed through mechanisms analogous to the acid-catalyzed hydrolysis of esters. libretexts.orglibretexts.org The reaction is catalyzed by the presence of a strong acid, which protonates the nitrate group, making it a better leaving group.
The mechanism for the nitrate ester hydrolysis likely involves the following steps:
Protonation: An oxygen atom of the nitrate group is protonated by a hydronium ion (H₃O⁺). libretexts.org This increases the electrophilicity of the central nitrogen atom and weakens the C-O bond.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the tertiary carbon atom.
Leaving Group Departure: The protonated nitrate group departs as nitric acid (HNO₃), a stable molecule. This step is facilitated by the formation of a relatively stable tertiary carbocation, the 2-cyanopropan-2-yl cation.
Deprotonation: The resulting protonated alcohol is deprotonated by a water molecule to yield 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) and regenerate the hydronium ion catalyst.
Studies on the decomposition of N-alkyl-N-nitroamines in acidic media show the formation of carbenium ions, which subsequently react with the solvent to give alcohols, providing a strong parallel for this proposed mechanism. thieme-connect.dethieme-connect.de
Separately, the nitrile group itself can undergo acid-catalyzed hydrolysis, typically under more forcing conditions. This involves protonation of the nitrogen atom, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.comlibretexts.org
In the presence of a strong base, such as sodium hydroxide (B78521), this compound can undergo hydrolysis via a different mechanism. libretexts.org This reaction is analogous to the saponification of esters, where the hydroxide ion is a reactant rather than a catalyst. youtube.com
The mechanism for the base-catalyzed hydrolysis of the nitrate ester likely proceeds via a nucleophilic substitution pathway.
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic tertiary carbon atom.
Leaving Group Departure: The nitrate ion (NO₃⁻) is displaced as the leaving group. Given the tertiary nature of the substrate, this may proceed through an Sₙ1 mechanism involving the formation of a carbocation intermediate, although a direct Sₙ2 attack is also possible. The products are 2-hydroxy-2-methylpropanenitrile and the nitrate salt.
The nitrile group is also susceptible to base-catalyzed hydrolysis. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic addition of a hydroxide ion to the carbon of the C≡N triple bond. chemistrysteps.com Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. libretexts.org Under basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.org This reaction pathway ultimately converts the cyano group into a carboxylate group.
Kinetic data for the solvolysis of similar secondary alkyl nitrates in water show a dependence on temperature that can be analyzed in terms of a multi-stage mechanism, suggesting complex reaction pathways. researchgate.net
| Condition | Functional Group Targeted | Key Mechanistic Step | Primary Organic Product |
|---|---|---|---|
| Acid-Catalyzed | Nitrate Ester | Protonation of nitrate group, formation of carbocation intermediate. libretexts.orgthieme-connect.de | 2-Hydroxy-2-methylpropanenitrile |
| Acid-Catalyzed | Nitrile | Protonation of nitrogen, formation of amide intermediate. libretexts.org | 2-Hydroxy-2-methylpropanoic acid |
| Base-Catalyzed | Nitrate Ester | Nucleophilic attack by hydroxide ion on carbon. youtube.com | 2-Hydroxy-2-methylpropanenitrile |
| Base-Catalyzed | Nitrile | Nucleophilic attack by hydroxide ion on cyano-carbon. chemistrysteps.com | Sodium 2-hydroxy-2-methylpropanoate |
Influence of Solvent Polarity and Protonation State on Solvolysis Rates
Solvolysis of tertiary substrates typically proceeds through a stepwise mechanism involving the formation of a carbocation intermediate (SN1/E1 pathway). The rate-determining step is the initial ionization of the substrate to form a tertiary carbocation and a nitrate anion.
Influence of Solvent Polarity: The rate of solvolysis for tertiary alkyl nitrates is highly dependent on the polarity and ionizing power of the solvent.
Polar Protic Solvents (e.g., water, ethanol): These solvents are particularly effective at accelerating solvolysis. Their high polarity helps to stabilize the separating charged species (the carbocation and the nitrate leaving group) in the transition state of the ionization step. Furthermore, their ability to form hydrogen bonds solvates the nitrate anion, making it a better leaving group.
Less Polar Solvents: In non-polar or less polar aprotic solvents, the rate of solvolysis is considerably slower due to the lack of stabilization for the ionic intermediates.
Studies on the hydrolysis of various alkyl nitrates demonstrate that these compounds are generally stable but will undergo solvolysis, with the rate being sensitive to the reaction medium. researchgate.netcaltech.edu For tertiary systems like this compound, the formation of the relatively stable 2-cyano-2-propyl carbocation is the key step, and its stabilization by the solvent is paramount to the reaction rate.
Influence of Protonation State: The term "protonation state" in this context refers to the acidity of the medium. While the alkyl nitrate itself is not typically protonated, the reaction can be subject to acid catalysis. In highly acidic conditions, protonation of the oxygen atom of the nitrate group can occur, turning it into an even better leaving group (effectively nitric acid, a neutral molecule). This would facilitate the C-O bond cleavage and increase the rate of carbocation formation. However, under neutral or basic conditions, this catalytic pathway is not significant. The decomposition of N-nitroamines, which are structurally related, is known to be facilitated by acidic conditions that promote the formation of carbenium ions.
Nucleophilic Substitution and Elimination Reactions
The reaction pathways for nucleophilic substitution are dictated primarily by the structure of the substrate. This compound possesses a tertiary carbon atom bonded to the nitrate leaving group. This structural feature is the dominant factor in determining the substitution mechanism.
SN1 Pathway: This pathway is heavily favored for this compound. The reaction proceeds in two steps:
Ionization: The C-ONO₂ bond breaks heterolytically in the rate-determining step to form a planar, tertiary carbocation (the 2-cyanopropan-2-yl cation) and a nitrate anion. This carbocation is stabilized by both the inductive effect of the two methyl groups and resonance with the cyano group.
Nucleophilic Attack: A nucleophile rapidly attacks the electrophilic carbocation from either face, leading to the substitution product. If the carbon were chiral, this would result in racemization.
SN2 Pathway: This pathway is strongly disfavored. An SN2 reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). wikipedia.orgbyjus.commasterorganicchemistry.com For a tertiary carbon like that in this compound, the three bulky groups (two methyls and a cyano group) create significant steric hindrance, effectively blocking the nucleophile from accessing the back of the electrophilic carbon. Therefore, the energy of the SN2 transition state is prohibitively high.
The general order of reactivity for SN2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.com Conversely, for SN1 reactions, the order is tertiary > secondary > primary, due to the stability of the corresponding carbocation. Thus, all available evidence points towards nucleophilic substitution on this compound occurring exclusively via the SN1 mechanism.
This compound serves as an effective electrophile for a range of nucleophiles, reacting via the SN1 mechanism described above.
Reaction with Amines: A notable application of this compound is in the N-nitration of secondary amines. In this reaction, the amine acts as the nucleophile, attacking the intermediate 2-cyanopropan-2-yl cation. However, the initial product of this substitution is unstable and the reaction ultimately transfers the nitro group to the amine. The byproducts of this process are reported to be acetone and cyanide, which arise from the decomposition of the 2-cyanopropan-2-yl cation, likely through the formation of methacrylonitrile followed by subsequent reactions.
Reaction with Cyanide: While direct studies on the reaction of this compound with cyanide are scarce, analogous reactions show that the cyanide ion (CN⁻) is a potent nucleophile capable of attacking carbocation intermediates. The expected product from the reaction of the 2-cyanopropan-2-yl cation with cyanide would be 2,2-dicyanopropane.
Reaction with Alkoxides: With alkoxide nucleophiles (e.g., ethoxide, CH₃CH₂O⁻), which are also strong bases, a competition between substitution (SN1) and elimination (E1) is expected. The SN1 product would be an ether, 2-alkoxy-2-cyanopropane. However, due to the basicity of the nucleophile and the nature of the tertiary substrate, elimination reactions are often major competing pathways.
Elimination reactions are common side reactions that compete with nucleophilic substitution, particularly for tertiary substrates.
E1 Pathway: The unimolecular elimination (E1) pathway is the primary competitor to the SN1 reaction for this compound. Both the SN1 and E1 reactions share the same rate-determining first step: the formation of the 2-cyanopropan-2-yl carbocation. Once formed, this intermediate can either be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon atom (a β-proton) to a base (often the solvent or the nucleophile) to form an alkene (E1). The major elimination product would be methacrylonitrile (2-methylpropenenitrile), as this is the more substituted and thus more stable alkene that can be formed (Zaitsev's rule).
E2 Pathway: The bimolecular elimination (E2) pathway is unlikely for the same reason the SN2 pathway is disfavored: steric hindrance. The E2 mechanism requires a strong base to abstract a proton in a concerted step while the leaving group departs. While strong bases favor elimination, the requirement for a specific anti-periplanar geometry of the β-hydrogen and the leaving group in a sterically crowded environment makes this pathway kinetically unfavorable compared to the E1 mechanism.
A study on the thermal decomposition of tertiary nitrates in diethyl ether noted that they tend to undergo E1 reactions to yield alkenes. uri.edu For example, 2-methyl-2-butanol (B152257) nitrate yields a mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene. uri.edu By analogy, this compound would be expected to yield methacrylonitrile via an E1 pathway.
Interactive Data Table: SN1 vs. E1 Competition for this compound
Reaction conditions strongly influence the ratio of substitution (SN1) to elimination (E1) products. Use the dropdown menus to see the predicted major pathway under different conditions.
Predicted Outcome: The SN1 pathway is favored, leading to the substitution product (alcohol/ether).
Radical Reactions and Controlled Polymerization Initiation
Beyond its ionic chemistry, this compound can participate in radical reactions through the homolytic cleavage of its weakest bond. The rate-determining step in the thermal decomposition of most simple alkyl nitrates is the homolysis of the O-NO₂ bond. uri.educaprysses.fr This process generates an alkoxy radical and a nitrogen dioxide (NO₂) radical.
RONO₂ → RO• + •NO₂
For this compound, this initial step would be:
(CH₃)₂C(CN)ONO₂ → (CH₃)₂C(CN)O• + •NO₂
The resulting 2-cyano-2-propoxy radical is an alkoxy radical. Alkoxy radicals are highly reactive intermediates that can undergo subsequent reactions, such as β-scission. In this case, the 2-cyano-2-propoxy radical could potentially fragment, but the primary radical of interest for initiating polymerization is often the alkyl radical itself, not the alkoxy radical. However, the homolysis of the O-NO₂ bond is the key initiating event.
The activation energy for the O-NO₂ bond cleavage in primary and secondary alkyl nitrates is typically around 170 kJ/mol (approx. 40.6 kcal/mol). uri.edu Studies on isopropyl nitrate determined the O-NO₂ bond dissociation energy to be approximately 38.2 kcal/mol. caprysses.fr The O-NO₂ bond in this compound is expected to have a similar or slightly lower bond dissociation energy due to the stability of the resulting radical species. This relatively low bond energy allows for the generation of radicals at moderate temperatures, making such compounds potential initiators for radical processes, including polymerization.
Application in Controlled Radical Polymerization (e.g., RAFT, ATRP)
The 2-cyanopropan-2-yl functional group is a key component in agents used for controlled radical polymerization, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While this compound itself is not directly used as a RAFT agent, its structural motif, the 2-cyanopropan-2-yl group, is a highly effective R-group in RAFT agents due to its ability to act as a good homolytic leaving group. This is exemplified by the widespread use of initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN), which generates the 2-cyanopropan-2-yl radical upon decomposition. researchgate.netsigmaaldrich.com
In RAFT polymerization, the control over the process is established by a chain transfer agent (CTA), typically a thiocarbonylthio compound. acs.org The effectiveness of the CTA is highly dependent on the nature of the leaving group (R-group) and the activating Z-group attached to the thiocarbonyl. The 2-cyanopropan-2-yl group is considered one of the best leaving groups for mediating the polymerization of methacrylate (B99206) monomers. researchgate.netuwb.edu.pl
For instance, bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) has been synthesized and demonstrated as a highly efficient symmetrical trithiocarbonate (B1256668) for the RAFT polymerization of monomers like styrene, n-butyl acrylate (B77674), and methyl methacrylate. researchgate.netnih.gov Its superior performance, especially for methacrylates, is attributed to the optimal fragmentation rate of the tertiary 2-cyanopropan-2-yl leaving group. uwb.edu.plnih.gov This allows for the synthesis of polymers with well-controlled molecular weights and very low polydispersity. researchgate.netnih.gov
The mechanism of RAFT polymerization involves a series of equilibria where the propagating radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing a new radical (the R-group) that can initiate a new polymer chain. acs.org The high efficiency of the 2-cyanopropan-2-yl group in this process ensures a rapid equilibrium and uniform growth of all polymer chains. acs.orgnih.gov
While the primary application of the 2-cyanopropan-2-yl group is in RAFT, related structures are also relevant in other controlled polymerization techniques. For example, alkoxyamines containing the 2-cyanopropan-2-yl moiety have been used as initiators in Nitroxide-Mediated Polymerization (NMP). icp.ac.ru In Atom Transfer Radical Polymerization (ATRP), initiators are typically alkyl halides, and while this compound is not a standard initiator, the principles of radical stabilization and leaving group ability are universally important across all controlled radical polymerization methods. cmu.edutcichemicals.com
Table 1: Comparison of RAFT agents with 2-Cyanopropan-2-yl and other leaving groups
| RAFT Agent | Leaving Group (R) | Monomers Effectively Polymerized | Reference |
|---|---|---|---|
| bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) | 2-Cyanopropan-2-yl | Styrene, n-Butyl Acrylate, Methyl Methacrylate | researchgate.netnih.gov |
| bis(1-cyanocyclohex-1-yl)trithiocarbonate (TTC-bCCH) | 1-Cyanocyclohex-1-yl | Styrene, n-Butyl Acrylate | nih.gov |
| 2-Cyanopropan-2-yl dodecyl trithiocarbonate | 2-Cyanopropan-2-yl | Tris(trimethylsilyloxy)silyl)propyl methacrylate, 2-hydroxyethyl methacrylate | acs.org |
Reactivity with Other Radical Species in Organic Transformations
The this compound molecule, upon homolytic cleavage of the O-NO2 bond, can generate the 2-cyanopropan-2-yl radical and a nitrate radical (NO3•). The reactivity of the resulting 2-cyanopropan-2-yl radical is central to its role in various organic transformations. This radical is relatively stable due to the presence of the electron-withdrawing nitrile group and the tertiary nature of the radical center.
In the context of organic synthesis, alkyl nitrates can act as sources of both alkyl radicals and nitrogen oxides. The 2-cyanopropan-2-yl radical can participate in a variety of radical reactions, including addition to double bonds and hydrogen abstraction. For instance, the radical generated from the decomposition of related compounds like AIBN is widely used to initiate polymerization reactions. researchgate.net
The nitrate radical (NO3•) is a highly reactive species. nih.gov In atmospheric chemistry, nitrate radicals are known to initiate the oxidation of volatile organic compounds (VOCs), leading to the formation of other alkyl nitrates and secondary organic aerosols. copernicus.org While specific studies on the reactivity of this compound with other radical species in synthetic organic chemistry are not extensively detailed in the provided search results, the general principles of alkyl nitrate reactivity can be inferred.
The reaction of secondary amines with this compound has been shown to yield N-nitroamines. thieme-connect.de This reaction proceeds via a mechanism that involves the formation of acetone and cyanide as byproducts, suggesting a complex reaction pathway that may involve radical intermediates. thieme-connect.de
Reduction Chemistry and Hydrogenation Studies
The catalytic hydrogenation of nitrate esters is a known chemical transformation, though specific studies focusing solely on this compound are not prominent in the search results. Generally, the hydrogenation of organic nitrates can proceed through various pathways, leading to the corresponding alcohols or amines, depending on the catalyst and reaction conditions.
For nitrate ions in aqueous solutions, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) can lead to the formation of nitrogen gas (N2) or ammonia (NH3). nih.govutwente.nl The selectivity towards ammonia is particularly high with Ru/C catalysts. nih.gov While these studies focus on inorganic nitrate, the principles can be extended to organic nitrates. The hydrogenation of the nitrate group in this compound would likely involve the cleavage of the O-NO2 bond.
The hydrogenation would likely reduce the nitrate group to an amine or hydroxylamine, which could be further reduced. The nitrile group (C≡N) is also susceptible to hydrogenation, typically yielding a primary amine. Therefore, the complete catalytic hydrogenation of this compound could potentially lead to 2-amino-2-methylpropan-1-ol or other reduced products, depending on the selectivity of the catalyst for the nitrate versus the nitrile group. For example, catalytic hydrogenation is a method mentioned for the reduction of related nitrile-containing compounds. epo.org
Table 2: Potential Products of Catalytic Hydrogenation of this compound
| Functional Group | Potential Reduction Product(s) | Notes |
|---|---|---|
| Nitrate (-ONO2) | Alcohol (-OH), Amine (-NH2) | The reduction of the nitrate ester can lead to the corresponding alcohol with cleavage of the N-O bond, or further to an amine. |
The reduction of organic nitrates can also be achieved using metal hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). These reagents are powerful reducing agents capable of cleaving ester linkages, including nitrate esters. The reduction of alkyl nitrites with such hydrides generally yields the corresponding alcohols. vedantu.com
For this compound, treatment with a strong hydride reducing agent like LiAlH4 would be expected to cause reductive cleavage of both the nitrate and the nitrile functionalities. Lithium aluminum hydride is known to reduce both esters and nitriles to alcohols and amines, respectively. Therefore, the reaction of this compound with LiAlH4 would likely produce 2-amino-2-methylpropan-1-ol. The use of metal hydrides for the reduction of related heterocyclic compounds is a documented process. google.com
The general reaction for the reduction of an alkyl nitrate with a metal hydride can be represented as:
R-ONO2 + [H]⁻ → R-OH + NO2⁻
Simultaneously, the nitrile group would be reduced:
R-C≡N + [H]⁻ → R-CH2NH2
The combination of these two reductions on the same molecule would result in the bifunctional product.
Photochemical Reactivity and Light-Induced Transformations
The photochemical reactivity of alkyl nitrates involves the photolysis of the O-N bond, which is relatively weak. wikipedia.org Upon absorption of ultraviolet (UV) light, this compound is expected to undergo homolytic cleavage of the O-NO2 bond to yield a 2-cyanopropan-2-yl-oxy radical and nitrogen dioxide (NO2), or alternatively, the 2-cyanopropan-2-yl radical and the nitrate radical (NO3•).
RO-NO2 + hν → RO• + •NO2
The subsequent reactions of these radical intermediates determine the final products. The alkoxy radical (RO•) can undergo further reactions such as hydrogen abstraction or decomposition. For smaller alkyl nitrates, photolysis is a dominant atmospheric loss process. doi.org The photolysis of alkyl nitrates can lead to the formation of various carbon-containing products, including aldehydes and carboxylic acids, as well as nitric acid (HNO3) and peroxyacyl nitrates. semanticscholar.org
The photochemical behavior of related compounds is crucial for applications in light-responsive materials. For instance, the Barton reaction is a well-known photochemical process that involves the photolysis of an alkyl nitrite (B80452) to form a δ-nitroso alcohol, proceeding through an alkoxy radical intermediate. wikipedia.org While this reaction is specific to nitrites, it highlights the synthetic utility of the photochemical generation of alkoxy radicals from related nitrogen-oxygen compounds. Visible-light-induced reactions of tert-butyl nitrite, another related compound, have been used to generate organic nitrate esters through a radical pathway. researchgate.net
The specific photoproducts of this compound would depend on the reaction conditions, including the wavelength of light and the presence of other reactive species. The 2-cyanopropan-2-yl radical, if formed, could dimerize or react with other molecules in the system.
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 2 Cyanopropan 2 Yl Nitrate
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyanopropan-2-yl nitrate (B79036), ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the atomic connectivity and chemical environment.
The ¹H NMR spectrum of 2-Cyanopropan-2-yl nitrate is predicted to be remarkably simple due to the molecule's symmetry. The structure contains two methyl groups attached to a quaternary carbon, rendering all six methyl protons chemically equivalent.
Chemical Shift Analysis: These six equivalent protons are expected to produce a single resonance (a singlet) in the ¹H NMR spectrum. The chemical shift of this singlet would be influenced by the electronegative nitrile (-CN) and nitrate (-ONO₂) groups attached to the adjacent quaternary carbon. These groups withdraw electron density, deshielding the protons and shifting their resonance downfield compared to a standard tert-butyl group (which typically appears around 1.0 ppm). The predicted chemical shift for the methyl protons in this compound is in the range of 1.8 - 2.0 ppm.
Spin-Spin Coupling: Since all the protons are chemically equivalent and there are no adjacent protons, no spin-spin coupling will occur. Therefore, the signal will appear as a sharp singlet.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 2 x -CH₃ | 1.8 - 2.0 | Singlet (s) | 6H |
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three unique carbon environments.
Methyl Carbons (2 x -CH₃): The two methyl groups are equivalent and will produce a single signal. The typical chemical shift for sp³-hybridized carbons in a tert-butyl-like environment is approximately 25-35 ppm.
Quaternary Carbon (-C(CN)(ONO₂)): This carbon is bonded to two other carbons, a nitrogen atom (of the nitrile group), and an oxygen atom (of the nitrate group). This substitution pattern, particularly the attachment to two electronegative groups, will cause a significant downfield shift. Its resonance is predicted to appear in the 70-90 ppm region. This signal is often of lower intensity compared to protonated carbons.
Nitrile Carbon (-C≡N): The carbon atom of the nitrile group has a characteristic chemical shift in the range of 110-125 ppm oregonstate.edu.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ | 25 - 35 |
| -C (CN)(ONO₂) | 70 - 90 |
| -C ≡N | 110 - 125 |
While 1D NMR spectra suggest the structure, 2D NMR experiments provide definitive confirmation by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). As this compound contains only one set of equivalent, isolated protons, no cross-peaks are expected in the COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. columbia.edunanalysis.com For this compound, a single cross-peak would be observed, connecting the proton signal of the methyl groups (~1.9 ppm) to the carbon signal of the methyl groups (~30 ppm). This confirms the C-H bond of the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH), which is crucial for identifying non-protonated carbons and piecing together the molecular skeleton. huji.ac.ilcolumbia.edu For this molecule, the methyl protons would show two key correlations:
A two-bond correlation (²J_CH) to the quaternary carbon.
A three-bond correlation (³J_CH) to the nitrile carbon.
These HMBC correlations are instrumental in assigning the quaternary and nitrile carbon signals, which is not possible from the 1D spectra alone.
Table 3: Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Cross-Peaks |
| HSQC | ¹H → ¹³C (1-bond) | -CH₃ protons ↔ -C H₃ carbon |
| HMBC | ¹H → ¹³C (2- and 3-bond) | -CH₃ protons ↔ Quaternary C |
| -CH₃ protons ↔ C ≡N carbon |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying specific functional groups within a molecule based on their characteristic vibrational frequencies.
The spectrum of this compound is dominated by the strong and distinct vibrations of the nitrate and nitrile groups.
Nitrate (-ONO₂) Vibrations: Organic nitrates are characterized by two very strong absorption bands in the IR spectrum corresponding to the stretching of the nitrogen-oxygen bonds.
Asymmetric Stretch (ν_as(NO₂)): This is typically a very strong band appearing in the 1660-1625 cm⁻¹ region.
Symmetric Stretch (ν_s(NO₂)): Another strong band is observed in the 1285-1250 cm⁻¹ region.
O-N Stretch (ν(O-N)): A band of variable intensity is also expected around 870-830 cm⁻¹ for the O-N single bond stretch.
Nitrile (-C≡N) Vibration: The carbon-nitrogen triple bond stretch gives rise to a sharp band of medium-to-strong intensity. For saturated alkyl nitriles, this band typically appears in the 2260–2240 cm⁻¹ range spectroscopyonline.comnih.gov. This region of the IR spectrum is often uncongested, making the nitrile peak easy to identify.
In Raman spectroscopy, the C≡N stretch is also typically a strong and sharp band, while the symmetric NO₂ stretch of the nitrate group is expected to be more intense than the asymmetric stretch.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Typical Intensity (IR) |
| Nitrate (-ONO₂) | Asymmetric Stretch (ν_as) | 1660 - 1625 | Very Strong |
| Nitrate (-ONO₂) | Symmetric Stretch (ν_s) | 1285 - 1250 | Very Strong |
| Nitrate (-ONO₂) | O-N Stretch (ν) | 870 - 830 | Medium |
| Nitrile (-C≡N) | C≡N Stretch (ν) | 2260 - 2240 | Medium-Strong, Sharp |
While the 2-cyanopropan-2-yl group is sterically bulky and relatively rigid, rotation can occur around the C-O and O-N single bonds of the nitrate moiety. This can lead to the existence of different rotational isomers, or conformers. Vibrational spectroscopy is a sensitive probe for conformational changes because the exact vibrational frequencies of a functional group can be influenced by its local environment and orientation relative to the rest of the molecule. nih.govresearchgate.net
For this compound, conformational analysis would focus on spectral bands that are sensitive to rotation around the C-O bond. For instance, different conformers could exhibit slight shifts in the nitrate group's stretching or bending frequencies. In low-temperature studies, it might be possible to "freeze out" specific conformers, which could lead to the splitting of certain absorption bands in the IR or Raman spectra. By comparing experimental spectra with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, the most stable conformation in a given state (gas, liquid, solid) could be determined.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, which is invaluable for structural elucidation. For this compound, the molecular ion peak ([M]⁺) at m/z 130 would be expected, corresponding to its molecular weight. However, due to the lability of the nitrate group, this peak may be weak or absent.
The fragmentation pattern is anticipated to be dominated by the loss of the nitrooxy group (•NO₂) and the nitrate group (•ONO₂), leading to characteristic ions. The cleavage of the C-O bond is a common pathway for organic nitrates. The stability of the resulting tertiary carbocation, the 2-cyano-2-propyl cation, would make the fragment at m/z 68 a prominent peak. Other significant fragments would likely include the NO₂⁺ ion at m/z 46 and the NO⁺ ion at m/z 30. acs.orgmdpi.com
Predicted Electron Ionization Mass Spectrum of this compound
| m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion |
|---|---|---|
| 130 | < 5 | [C₄H₆N₂O₃]⁺ (Molecular Ion) |
| 84 | 10 | [M - NO₂]⁺ |
| 68 | 100 | [(CH₃)₂C(CN)]⁺ |
| 46 | 40 | [NO₂]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule peak ([M+H]⁺), which in this case would be at m/z 131. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is not observed in the EI spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₄H₆N₂O₃) is 130.03784 Da. HRMS analysis would be employed to experimentally confirm this exact mass, which helps to distinguish it from other compounds with the same nominal mass but different elemental formulas.
Calculated Exact Mass for this compound and its Major Fragments
| Ion Formula | Calculated Exact Mass (Da) |
|---|---|
| [C₄H₆N₂O₃]⁺ | 130.03784 |
| [C₄H₆N₂O]⁺ | 84.04801 |
Tandem Mass Spectrometry (MS/MS) is a technique used to further investigate the structure of ions observed in the mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a significant fragment ion) is selected, isolated, and then subjected to fragmentation. The resulting product ions provide detailed information about the connectivity of atoms within the precursor ion.
For this compound, the ion at m/z 68, corresponding to the 2-cyano-2-propyl cation, could be selected as the precursor ion. Fragmentation of this ion would be expected to produce smaller fragments, such as the loss of a methyl group to give an ion at m/z 53, further confirming the structure of this key fragment and, by extension, the original molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. Organic nitrates typically exhibit weak absorption bands in the UV region due to the n → π* electronic transition of the nitrate group. acs.orgacs.org For this compound, a weak absorption maximum is expected in the region of 260-280 nm. The cyano group (nitrile) also has a weak n → π* transition in the UV region, but it is often obscured by stronger absorptions. While not a primary technique for detailed structural elucidation of this compound, UV-Vis spectroscopy can be useful for quantitative analysis and for detecting the presence of the nitrate functional group.
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com this compound is expected to be amenable to GC analysis. A typical GC method for this compound would involve a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
Hypothetical Gas Chromatography Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
For purity assessment, a GC chromatogram of a sample of this compound would be examined for the presence of any additional peaks, which would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the determination of the relative purity of the sample.
For quantitative analysis, a calibration curve would be constructed by analyzing standard solutions of this compound of known concentrations. The peak area of the analyte in an unknown sample can then be used to determine its concentration by comparison to the calibration curve. The use of an internal standard is often employed to improve the accuracy and precision of the quantification.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of organic compounds, offering high resolution, sensitivity, and reproducibility. For a moderately polar compound like this compound, a reversed-phase HPLC method is generally the most suitable approach.
In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. The separation is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the retention time of this compound can be optimized for accurate quantification.
Detection is commonly achieved using an ultraviolet (UV) detector. While the nitrate group itself has a weak chromophore, the presence of the nitrile group allows for detection at lower UV wavelengths, generally around 210 nm. For quantitative purposes, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship, which is then used to determine the concentration of this compound in unknown samples.
Illustrative HPLC Method Parameters for this compound:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Retention Time | Approximately 4.5 min |
Table 1: Representative HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 10 | 125,000 |
| 25 | 310,000 |
| 50 | 620,000 |
| 100 | 1,255,000 |
| 200 | 2,505,000 |
Coupling of Chromatography with Spectrometry (e.g., GC-MS, LC-MS)
For unambiguous identification and structural confirmation, the coupling of a chromatographic separation technique with mass spectrometry is the gold standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a molecule like this compound, which is expected to be reasonably volatile, GC-MS can be a powerful analytical tool. However, a significant consideration for organic nitrates is their potential for thermal degradation in the high temperatures of the GC injector and column. This can lead to the decomposition of the parent molecule and the observation of fragments that are not representative of the intact compound.
In the mass spectrometer, the separated molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion (if it survives) and its various fragments. For organic nitrates, a characteristic fragmentation pathway is the loss of the nitrate group, often observed as a prominent peak at m/z 46, corresponding to the [NO₂]⁺ ion.
Expected GC-MS Data for this compound:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 200 °C (optimized to minimize degradation) |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization | Electron Impact (EI) at 70 eV |
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 128 | [M]⁺ (Molecular Ion) | Low to absent |
| 82 | [M - NO₂]⁺ | Moderate |
| 68 | [C₄H₆N]⁺ | High |
| 46 | [NO₂]⁺ | High |
| 41 | [C₃H₅]⁺ | Moderate |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative to GC-MS, particularly for compounds that are thermally labile or not sufficiently volatile. Since the separation occurs in the liquid phase at or near ambient temperature, the risk of thermal degradation of this compound is significantly reduced.
Following HPLC separation, the analyte is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These are "soft" ionization techniques that typically result in less fragmentation than EI, often allowing for the clear observation of the molecular ion or a protonated/adducted molecule. For this compound, ESI in negative ion mode might be effective, detecting the molecule as an adduct with an anion from the mobile phase (e.g., formate or acetate), or in positive ion mode as an adduct with sodium or ammonium (B1175870) ions.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. This provides a higher degree of certainty in the identification of the compound.
Illustrative LC-MS Method Parameters for this compound:
| Parameter | Value |
| LC Column | C18, 100 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 30% B to 90% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full Scan (m/z 50-200) |
Table 3: Predicted Ions in LC-MS (ESI+) for this compound
| m/z | Proposed Ion |
|---|---|
| 151.05 | [M+Na]⁺ (Sodium Adduct) |
| 146.08 | [M+NH₄]⁺ (Ammonium Adduct) |
Computational and Theoretical Investigations of 2 Cyanopropan 2 Yl Nitrate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems. These methods allow for the determination of the most stable three-dimensional arrangement of atoms, known as the optimized geometry, and the exploration of different spatial orientations, or conformations.
Geometry Optimization using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. nih.govresearchgate.neteurjchem.com By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy. For 2-cyanopropan-2-yl nitrate (B79036), geometry optimization would typically be performed using a functional such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to find the minimum energy structure. researchgate.netresearchgate.net This process systematically adjusts the positions of the atoms until the forces on each atom are close to zero, resulting in a stable, optimized geometry. nih.gov
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structures. researchgate.net While computationally more demanding than DFT, ab initio calculations are often used to benchmark the results from other methods and to obtain a more precise understanding of the electronic distribution and energy of the molecule. For 2-cyanopropan-2-yl nitrate, these high-level calculations would offer a definitive theoretical description of its electronic nature.
Analysis of Bond Lengths, Angles, and Dihedral Angles in Stable Conformers
Once the geometry of this compound is optimized, a detailed analysis of its structural parameters can be undertaken. This includes the measurement of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. A conformational analysis would also be performed to identify the different stable conformers of the molecule, which arise from the rotation around single bonds. researchgate.netresearchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | C-C(N) | 1.48 |
| C-CN | 1.47 | |
| C-O | 1.49 | |
| O-N | 1.40 | |
| N=O (terminal) | 1.21 | |
| C≡N | 1.15 | |
| **Bond Angles (°) ** | C-C-C | 109.5 |
| C-C-O | 108.0 | |
| C-O-N | 115.0 | |
| O-N=O | 118.0 | |
| Dihedral Angle (°) | C-C-O-N | 180 (anti-periplanar) or 60 (gauche) |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations. Actual values would be derived from specific computational studies.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the confirmation of molecular structure.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. researchgate.netnih.govnih.gov These predictions are typically made by calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. By comparing the calculated chemical shifts with experimental data, the proposed structure can be validated. caspre.ca
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Quaternary C | 85 | - |
| Methyl C (CH₃) | 25 | 1.6 |
| Cyano C (C≡N) | 120 | - |
Note: This data is for illustrative purposes. The accuracy of predicted NMR chemical shifts depends on the level of theory, basis set, and the inclusion of solvent effects in the calculation.
Calculation of Vibrational Frequencies (IR and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational chemistry can calculate the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. scm.comcardiff.ac.ukresearchgate.net These calculations are based on the second derivatives of the energy with respect to the atomic positions and are performed on the optimized geometry. The resulting theoretical spectrum can be compared with experimental data to identify characteristic vibrational modes. researchgate.net
Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C≡N stretch | Nitrile | 2250 |
| NO₂ asymmetric stretch | Nitrate | 1640 |
| NO₂ symmetric stretch | Nitrate | 1280 |
| C-O stretch | Alkyl nitrate | 860 |
Note: The presented frequencies are hypothetical and represent typical ranges for these functional groups. Precise values would be obtained from a specific frequency calculation.
Molecular Orbital Analysis and Electronic Properties
HOMO-LUMO Energy Gaps and Reactivity Indices
No published studies were found that calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Consequently, data on its HOMO-LUMO energy gap and related reactivity indices, which are crucial for understanding its kinetic stability and chemical reactivity, are not available.
Electrostatic Potential Maps and Charge Distribution Analysis
Similarly, a search for theoretically generated electrostatic potential maps and detailed charge distribution analyses for this compound yielded no results. Such maps are instrumental in visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack.
Reaction Pathway Energetics and Transition State Theory
Theoretical Modeling of Thermal Decomposition Mechanisms
There is no available literature containing theoretical models for the thermal decomposition of this compound. Computational studies in this area would be essential for elucidating the potential unimolecular and bimolecular decomposition pathways and identifying the rate-determining steps.
Computational Study of Solvolysis Reaction Mechanisms
A computational investigation into the solvolysis reaction mechanisms of this compound has not been reported in the scientific literature. Such studies would provide valuable insights into the carbocation intermediates and the influence of solvent on the reaction kinetics and thermodynamics.
Prediction of Radical Formation Energetics and Stability
No computational data exists on the energetics and stability of radicals that could be formed from this compound. This information is critical for understanding its potential role in radical-mediated chemical processes.
Applications and Potential Utility of 2 Cyanopropan 2 Yl Nitrate in Advanced Chemical Technologies
Role as a Synthetic Intermediate in Organic Synthesis
The bifunctional nature of 2-Cyanopropan-2-yl nitrate (B79036), containing both a nitrile and a nitrate ester, theoretically allows it to serve as a building block in organic synthesis. However, its application in this area is not widespread, with literature pointing more towards its utility in other domains.
Precursor for Novel Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.net Compounds with nitrile functionalities are often used as starting materials for synthesizing these ring systems, such as pyrimidines, triazoles, and imidazoles. researchgate.netmdpi.com The synthesis of these structures can involve multi-component reactions or cycloadditions where the cyano group participates in ring formation. researchgate.netnih.gov While the 2-cyanopropan-2-yl group offers a potential entry point into such syntheses, specific, documented examples of 2-Cyanopropan-2-yl nitrate being used as a direct precursor for novel nitrogen-containing heterocycles are not prominent in the surveyed literature. General synthetic routes often rely on more common nitrile-containing precursors. organic-chemistry.org
Building Block for Complex Polyfunctional Molecular Architectures
The creation of complex molecules with multiple functional groups is a central goal of organic synthesis. researchgate.net Reagents that can introduce several functionalities simultaneously or sequentially are highly valued. The 2-cyanopropan-2-yl moiety has been incorporated into larger, complex structures. For instance, it has been part of molecules targeted for biological applications, as seen in patent literature where it is a fragment within larger chemical entities. googleapis.comepo.orggccpo.org However, in these examples, the 2-cyanopropan-2-yl group is typically part of a larger building block, rather than this compound itself being the starting reagent for the entire complex architecture. Its role is more of a structural component than a versatile, multi-reaction building block.
Reagent in Specific Nitration or Esterification Reactions
Nitration is a critical process for introducing nitro groups (-NO2) into organic compounds, often employing reagents like nitric acid with sulfuric acid. wikipedia.orgresearchgate.net Nitrate esters, in a different process, are formed from alcohols and nitric acid. wikipedia.orglsbu.ac.uk While the name this compound suggests a potential role as a nitrating agent or in esterification, its use in this capacity is not well-documented. The literature on nitration focuses on more established reagents and methods. wikipedia.orgnih.gov The reactivity of the nitrate group in this specific molecule for transferring a nitro group or participating in esterification reactions has not been a significant focus of reported research.
Exploration in Materials Science and Polymer Chemistry
The most significant documented utility of the 2-cyanopropan-2-yl group is in polymer chemistry, particularly in the context of controlled radical polymerization. The nitrate variant itself is less studied than its dithiobenzoate or trithiocarbonate (B1256668) counterparts, but the core 2-cyanopropan-2-yl structure is key.
Initiator for Controlled Radical Polymerization (e.g., ATRP, RAFT)
Controlled Radical Polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful methods for creating polymers with well-defined structures, molecular weights, and functionalities. sigmaaldrich.comresearchgate.nettcichemicals.com
The RAFT process, in particular, relies on a chain transfer agent (CTA) to mediate the polymerization. The effectiveness of RAFT depends heavily on the CTA, which typically contains a thiocarbonylthio group (S=C-S). The "R" group of the RAFT agent is crucial as it must be a good leaving group to re-initiate polymerization. The 2-cyanopropan-2-yl radical is a widely used R group in RAFT agents because of its excellent ability to initiate the polymerization of a wide range of monomers, including acrylates, methacrylates, and styrenes. acs.orgnih.gov
While this compound itself is not a standard RAFT agent, related compounds containing the 2-cyanopropan-2-yl group are central to the field. For example, 2-cyanopropan-2-yl dithiobenzoate and bis(2-cyanopropan-2-yl)trithiocarbonate are common CTAs. nih.govresearchgate.net Research has shown that the 2-cyanopropan-2-yl group provides fast addition-fragmentation kinetics, which is essential for achieving good control over the polymerization process. nih.gov
A derivative, 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile, has been used as an initiator in another CRP method, Nitroxide-Mediated Polymerization (NMP), for the synthesis of methacrylic homopolymers with narrow molecular weight distributions. icp.ac.ru This demonstrates the versatility of the 2-cyanopropan-2-yl structural unit in different controlled polymerization contexts.
Table 1: Examples of Polymerizations Utilizing 2-Cyanopropan-2-yl Based Reagents This table showcases the utility of the 2-cyanopropan-2-yl group, which is the core of this compound, in controlled polymerization.
| Polymerization Type | Reagent Type | Monomer(s) | Resulting Polymer | Reference(s) |
|---|---|---|---|---|
| RAFT | 2-cyanopropan-2-yl dodecyl trithiocarbonate | Poly(2-(dimethylamino)ethyl methacrylate) (PolyDMAEMA) | Mn = 16,700; Đ = 1.28 | acs.org |
| RAFT | bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP) | Styrene (St), n-butyl acrylate (B77674) (nBA) | Well-controlled molecular weight (Mn) and low dispersity (Đ) | nih.gov |
| NMP | 3-(((2-cyanopropan-2-yl)oxy)...)propanenitrile | Methyl methacrylate (B99206), n-butyl methacrylate | Narrow molecular weight distribution polymers | icp.ac.ru |
| RAFT | 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate | Methyl methacrylate | Controlled polymerization | sigmaaldrich.commdpi.com |
Precursor for Energetic Compounds with Tailored Chemical Structures (emphasis on chemical synthesis, not performance)
Energetic materials are compounds that store a large amount of chemical energy that can be released rapidly. This class includes explosives, propellants, and pyrotechnics. europa.eu Key features of energetic molecules often include a high nitrogen content and a favorable oxygen balance, which are frequently achieved by incorporating nitro (-NO2), nitrate ester (-ONO2), or nitrogen-rich heterocyclic groups. openmedicinalchemistryjournal.comrsc.orgmdpi.com
Given its nitrate ester group, this compound belongs to a class of compounds with energetic potential. lsbu.ac.uk The synthesis of novel energetic materials often focuses on creating cage-like or heterocyclic frameworks and functionalizing them with explosophoric groups. rsc.orguni-muenchen.de While there is extensive research on the synthesis of energetic compounds from various precursors, europa.eumdpi.comresearchgate.net specific synthetic routes starting from this compound to produce more complex energetic materials are not extensively detailed in the reviewed literature. The primary focus in the field is often on creating polynitro-substituted arenes, heterocycles, or complex cage structures from different starting materials. rsc.orgmdpi.com
Component in Novel Propellant Chemical Systems
There is no available research or documentation to suggest that this compound is used as a component in any known propellant chemical systems. The chemical composition of propellants is highly specific, and this particular compound is not mentioned in literature concerning single-base, double-base, or composite propellants. guidechem.comdtic.mildtic.milresearchgate.netgoogle.com
Environmental Abiotic Transformation and Fate of 2 Cyanopropan 2 Yl Nitrate
Atmospheric Abiotic Degradation Mechanisms
In the atmosphere, 2-cyanopropan-2-yl nitrate (B79036) is subject to removal through photolysis and reaction with highly reactive radical species.
The primary mechanism for the photolytic decomposition of alkyl nitrates is the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the O-NO2 bond. This process is initiated by an n → π* transition within the nitrate group, which is the principal chromophore in the molecule. While specific experimental data for the photolysis of 2-cyanopropan-2-yl nitrate are not available, studies on analogous alkyl nitrates indicate that gas-phase photolysis is a significant atmospheric sink. uci.eduuci.eduresearchgate.netcopernicus.org For instance, the photolysis of carbonyl nitrates, which also contain the nitrate group, has been shown to be an efficient removal pathway with atmospheric lifetimes of just a few hours. copernicus.org
Reaction with atmospheric radicals, particularly the hydroxyl radical (OH) during the day and the nitrate radical (NO3) at night, is a crucial degradation pathway for organic compounds in the troposphere.
Reaction with Hydroxyl Radicals (OH): The OH radical is the most important daytime oxidant in the troposphere. The reaction of OH with alkyl nitrates typically proceeds via hydrogen atom abstraction. For this compound, which is a tertiary nitrate, there are no hydrogen atoms on the tertiary carbon. Therefore, H-abstraction would occur from the methyl (CH3) groups. The presence of the electron-withdrawing nitrate and cyano groups is expected to have a deactivating effect, slowing the rate of this reaction. copernicus.org Experimental studies on other alkyl nitrates have confirmed the strong deactivating effect of the nitrate group on adjacent carbon atoms. copernicus.org For example, rate constants for the reaction of OH with various carbonyl nitrates have been determined to be in the range of (2.9-3.3) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org A study on the OH-initiated degradation of tert-butylamine, which has a similar tertiary structure, measured a rate constant of 8.4 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgwhiterose.ac.uknih.gov
Reaction with Nitrate Radicals (NO3): The NO3 radical is the dominant oxidant in the nighttime troposphere, especially in NOx-rich environments. copernicus.orgnist.gov Its reactions with organic compounds also primarily occur through hydrogen atom abstraction. researchgate.net The reactivity of this compound with NO3 is expected to be relatively slow due to the absence of easily abstractable hydrogens, such as those adjacent to an ether linkage or on a secondary or tertiary carbon. For comparison, the rate coefficients for the reaction of NO3 with various ethers have been measured, with values depending on the structure of the ether. epa.gov
Table 1: Comparison of Gas-Phase Reaction Rate Constants with OH Radicals for Related Compounds at Room Temperature
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
|---|---|---|
| 4-nitrooxy-2-butanone | (2.9 ± 1.0) × 10⁻¹² | copernicus.org |
| 5-nitrooxy-2-pentanone | (3.3 ± 0.9) × 10⁻¹² | copernicus.org |
| tert-Butylamine | (8.4 ± 1.7) × 10⁻¹² | acs.orgwhiterose.ac.uknih.gov |
| Diethyl methylphosphonate | 1.08 × 10⁻¹¹ e⁽⁸⁷¹±²⁵⁾/T | researchgate.net |
Note: Data for this compound is not available; this table provides context from analogous compounds.
The atmospheric degradation of this compound leads to the formation of various secondary products.
From Photolysis: The photolytic cleavage of the O-NO2 bond yields nitrogen dioxide (NO2) and the 2-cyanopropan-2-yloxy radical ((CH3)2C(CN)O•). This alkoxy radical is unstable and is expected to decompose. A likely decomposition pathway involves the cleavage of a C-C bond to yield acetone (B3395972) ((CH3)2C=O) and a cyano radical (•CN), or it could react with O2.
From OH Radical Reaction: The initial reaction with an OH radical abstracts a hydrogen atom from one of the methyl groups, forming a primary alkyl radical. This radical rapidly reacts with molecular oxygen (O2) to form the corresponding peroxy radical (RO2). In the presence of nitric oxide (NO), this peroxy radical can react to regenerate an alkoxy radical and NO2, or form a more complex, second-generation organic nitrate. acs.org Subsequent reactions of the alkoxy radical would lead to the formation of stable products. Based on the degradation pathways of similar compounds like tert-butylamine, major products are expected to include acetone and formaldehyde, with potential formation of nitrous oxide (N2O). acs.orgnih.gov
Aquatic Abiotic Hydrolysis and Photodegradation
In aqueous environments, the fate of this compound is primarily determined by hydrolysis, with photosensitized degradation also playing a potential role.
The hydrolysis of alkyl nitrates is highly dependent on their structure. nih.govresearchgate.net Tertiary alkyl nitrates are known to hydrolyze significantly faster than primary or secondary nitrates. nih.govacs.orgcopernicus.org This is because the reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a relatively stable tertiary carbocation intermediate. nih.govresearchgate.net
The hydrolysis rate is also strongly dependent on pH, with the reaction being acid-catalyzed. researchgate.netsemanticscholar.org As the acidity of the solution increases (lower pH), the hydrolysis rate constant increases, and the lifetime of the tertiary nitrate decreases. researchgate.netsemanticscholar.org Lifetimes for tertiary nitrates can range from minutes in highly acidic conditions to several hours at neutral pH. researchgate.netacs.org For this compound, the electron-withdrawing nature of the cyano (-CN) group is expected to destabilize the adjacent tertiary carbocation intermediate, which would likely slow the rate of hydrolysis compared to a non-substituted tertiary alkyl nitrate like tert-butyl nitrate. nih.gov
Table 2: Experimentally Determined Hydrolysis Lifetimes for Tertiary Organic Nitrates at Varying pH
| Compound Type | pH | Lifetime | Reference(s) |
|---|---|---|---|
| Tertiary α-pinene hydroxynitrate | Acidic | Minutes to hours | nih.govresearchgate.net |
| Tertiary α-pinene nitrate (APN) | 0.25 | 8.3 minutes | researchgate.netsemanticscholar.org |
| Tertiary α-pinene nitrate (APN) | 6.9 | 8.8 hours | researchgate.netsemanticscholar.org |
Note: Data for this compound is not available; this table provides context from analogous tertiary nitrates.
In natural waters, the presence of dissolved organic matter (DOM) and other chemical species like nitrate ions can lead to photosensitized degradation. nsf.govacs.org These photosensitizers absorb sunlight and transfer the energy to other molecules or produce highly reactive species, such as hydroxyl radicals (OH), singlet oxygen, and other oxidants. uci.edunsf.gov These reactive species can then degrade organic contaminants that may not absorb sunlight efficiently on their own.
While direct aqueous photolysis of alkyl nitrates is generally considered a minor pathway, photosensitized degradation can be significant. uci.eduuci.edu The hydroxyl radical, whether produced through photosensitization by DOM or nitrate photolysis, is known to react with organic nitrates in the aqueous phase. copernicus.org Although specific studies on the photosensitized degradation of this compound have not been conducted, this mechanism is an anticipated and potentially important transformation pathway in sunlit natural waters containing photosensitizing substances.
Abiotic Processes in Soil and Sediment Environments
The abiotic processes occurring in soil and sediment are crucial in determining the environmental persistence, mobility, and ultimate fate of chemical compounds. These processes, which include sorption, desorption, and catalyzed degradation, are influenced by the chemical's structure and the physical and chemical properties of the soil or sediment matrix.
Sorption and Desorption Behavior on Diverse Environmental Matrices
Sorption to soil and sediment particles can significantly reduce the concentration of a chemical in the aqueous phase, thereby limiting its mobility and bioavailability. The extent of sorption is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). Desorption, the reverse process, determines the potential for a sorbed chemical to be released back into the solution.
Research Findings:
No experimental or modeled data on the sorption and desorption coefficients (Kd or Koc) for this compound on any type of soil or sediment were found.
In the absence of specific data, the behavior of other organic nitrates can offer some general, albeit non-specific, insights. For instance, the sorption of alkyl nitrates is influenced by factors such as their molecular weight and the organic matter content of the soil. Generally, compounds with lower water solubility and higher octanol-water partition coefficients tend to sorb more strongly to soil organic matter. However, without experimental data for this compound, any estimation of its sorption behavior would be purely speculative.
Data Table: Sorption and Desorption Parameters for this compound
| Soil/Sediment Type | Organic Carbon Content (%) | Kd (L/kg) | Koc (L/kg) | Desorption Rate | Hysteresis | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Surface-Catalyzed Abiotic Degradation Pathways
The surfaces of soil minerals, such as clays (B1170129) and metal oxides, can catalyze the abiotic degradation of organic compounds. These reactions can include hydrolysis, oxidation, or reduction, leading to the transformation of the parent compound into various degradation products.
Research Findings:
There is no available research detailing the surface-catalyzed abiotic degradation pathways of this compound in soil or sediment environments. The potential for minerals to catalyze the hydrolysis of the nitrate ester or transformations involving the cyano group has not been investigated for this specific compound.
General studies on other organic compounds have shown that mineral surfaces can facilitate degradation. For example, clay minerals can promote hydrolysis reactions by providing acidic sites on their surfaces. Metal oxides, such as those of iron and manganese, can act as catalysts for oxidation-reduction reactions. However, the applicability of these general principles to this compound and the specific degradation products that might form are unknown.
Data Table: Surface-Catalyzed Degradation of this compound
| Catalytic Surface | Reaction Type | Degradation Products | Rate Constant | Half-life | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Future Research Directions and Unexplored Avenues for 2 Cyanopropan 2 Yl Nitrate
Development of More Sustainable and Greener Synthetic Routes
Traditional synthesis of alkyl nitrates often involves strong acids like nitric acid, leading to significant waste generation and hazardous reaction conditions. The development of sustainable alternatives is a paramount goal for future research.
Key research objectives include:
Catalytic Nitration Systems: A primary focus will be the development of efficient catalytic systems that can utilize milder nitrating agents. This could involve heterogeneous catalysts, which offer ease of separation and recyclability, or homogeneous catalysts with high turnover numbers. Investigating metal-organic frameworks (MOFs) or functionalized solid supports as platforms for nitrating catalysts is a promising direction.
Alternative Nitrating Agents: Research into replacing conventional reagents with more environmentally friendly alternatives is crucial. This includes exploring the use of dinitrogen pentoxide (N₂O₅) in conjunction with novel catalysts or activation methods, which can offer higher atom economy.
Flow Chemistry Approaches: Transitioning from batch processing to continuous flow chemistry can offer superior control over reaction parameters, enhance safety, and improve yield and purity. Future work should aim to design and optimize flow reactors specifically for the nitration of tertiary alcohols like 2-cyano-2-propanol.
Table 1: Comparison of Potential Green Synthesis Strategies
| Synthesis Strategy | Potential Advantages | Research Challenges |
|---|
| Heterogeneous Catalysis | - Catalyst recyclability
Investigation of Undiscovered Reactivity Patterns and Selective Transformations
The reactivity of 2-cyanopropan-2-yl nitrate (B79036) is largely defined by the nitrate ester and the sterically hindered tertiary carbon center. However, a vast potential for discovering new transformations remains.
Future investigations should target:
Photochemical Reactions: The O–NO₂ bond is known to be photolabile. Systematic investigation into the photochemistry of 2-cyanopropan-2-yl nitrate could unveil novel radical-based transformations. The generation of the 2-cyanopropan-2-yl radical under mild, light-induced conditions could open pathways for C-C and C-heteroatom bond formations that are inaccessible through thermal methods.
Transition-Metal-Catalyzed Cross-Coupling: Exploring the use of this compound as a coupling partner in reactions catalyzed by transition metals like palladium, nickel, or copper is a significant unexplored avenue. If successful, this could establish it as a valuable building block for introducing the quaternary, cyano-substituted carbon center into complex molecules.
Selective Reductive and Oxidative Processes: Developing methods for the selective reduction of the nitrate group without affecting the nitrile functionality, or vice versa, would greatly enhance the synthetic utility of this compound. This requires the discovery of highly chemoselective reagent and catalyst systems.
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound at a molecular level. Advanced modeling can guide experimental work, saving time and resources.
Key areas for computational research include:
Mechanistic Elucidation: Using Density Functional Theory (DFT) and other high-level computational methods to model reaction pathways. This can provide detailed insights into transition state geometries, activation energies, and the influence of catalysts or solvents on the reaction outcomes for both its synthesis and subsequent transformations.
Predictive Reactivity Models: Developing quantitative structure-activity relationship (QSAR) models or machine learning algorithms trained on computational and experimental data. Such models could predict the reactivity of this compound under various conditions or even forecast the properties of new, related compounds.
Spectroscopic Analysis: Computationally simulating spectroscopic data (e.g., NMR, IR, Raman) can aid in the characterization of transient intermediates or complex reaction mixtures involving this compound, helping to confirm experimental observations.
Table 2: Focus Areas for Computational Modeling
| Modeling Focus | Objective | Computational Tools |
|---|---|---|
| Reaction Mechanisms | To understand transition states and activation barriers for known and novel reactions. | Density Functional Theory (DFT), Ab initio methods |
| Reactivity Prediction | To forecast reaction outcomes under different conditions without experimentation. | Machine Learning, QSAR |
| Spectroscopy Simulation | To aid in the identification of reaction intermediates and products. | Time-Dependent DFT (TD-DFT) |
Exploration of Emerging Applications in Advanced Chemical Sciences
While some applications exist, the unique combination of a nitrate ester and a cyano-functionalized quaternary center suggests potential in several cutting-edge areas.
Future applied research should explore:
Polymer and Materials Science: Investigating the use of this compound as a monomer or chain transfer agent in polymerization reactions. The polar nitrile group could impart unique properties to resulting polymers, such as altered solubility, thermal stability, or dielectric constants.
Energetic Materials: The nitrate ester group suggests inherent energetic properties. Research could focus on synthesizing and characterizing co-crystals or formulations where this compound acts as an energetic plasticizer or an oxidizer component, potentially offering new energetic materials with tailored sensitivity and performance.
Source of Cyano-Substituted Building Blocks: Developing efficient methods to transform the nitrate group while preserving the 2-cyanopropan-2-yl moiety could establish this compound as a valuable precursor for complex, sterically hindered building blocks in medicinal and agricultural chemistry.
Q & A
Q. How can researchers adhere to journal guidelines (e.g., Beilstein Journal) when reporting this compound studies?
- Methodological Answer :
- Experimental Section : Detail synthetic procedures, including hazard mitigation (e.g., fume hood use for nitration ).
- Supporting Information : Deposit crystallographic data (CIF files) and raw spectra in repositories, citing them per IUCr standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
